molecular formula C19H15FN4S B2939999 3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 941890-15-9

3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2939999
CAS No.: 941890-15-9
M. Wt: 350.42
InChI Key: XQYDELJODHLVGG-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and sulfur atoms in its structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 2-fluorobenzyl chloride with a thiol derivative, followed by cyclization with a triazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The cyclization step may require heating and the use of a solvent like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, while the sulfur atom can participate in redox reactions. The triazolopyridazine core can interact with various biological pathways, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both fluorine and sulfur atoms, which can significantly influence its chemical properties and biological activities

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4S/c1-13-6-8-14(9-7-13)17-10-11-18-21-22-19(24(18)23-17)25-12-15-4-2-3-5-16(15)20/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYDELJODHLVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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